molecular formula C20H15N3O2 B5279618 (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B5279618
M. Wt: 329.4 g/mol
InChI Key: IAPXKBCISGWPID-PTNGSMBKSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, a methoxy-substituted phenyl ring, and a prop-2-enenitrile moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the methoxy-substituted phenyl ring and the prop-2-enenitrile group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(1H-benzimidazol-2-yl)-3-[5-methoxy-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole core, a methoxy-substituted phenyl ring, and a prop-2-enenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(5-methoxy-2-prop-2-ynoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-3-10-25-19-9-8-16(24-2)12-14(19)11-15(13-21)20-22-17-6-4-5-7-18(17)23-20/h1,4-9,11-12H,10H2,2H3,(H,22,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXKBCISGWPID-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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